molecular formula C12H20N4O B11776464 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B11776464
M. Wt: 236.31 g/mol
InChI Key: ZYFNCZWAKUJMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is a chemical reagent of interest for early-stage pharmaceutical research and discovery. While specific biological data for this compound is not yet widely published, its core structure, which incorporates a pyrimidinone scaffold linked to a 4-aminopiperidine moiety, is recognized in medicinal chemistry. This aminopyrimidine core is a common feature in compounds studied for their potential to modulate various biological targets . For instance, analogous structures featuring the 4-aminopiperidine subunit have been investigated as linkers in the design of novel antifungal agents, showing improved binding affinity to fungal lanosterol 14α-demethylase (LDM) compared to existing azole drugs . Furthermore, similar molecular architectures have been explored in other therapeutic areas, such as oncology, where they have been designed as dual inhibitors of epigenetic regulators and kinases, such as BRD4 and PLK1 . The presence of the aminopiperidine group often contributes to favorable pharmacokinetic properties and is utilized to orient hydrophobic substituents for optimal interaction with target proteins . Researchers may find this compound valuable as a building block or intermediate for developing new chemical probes and therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one

InChI

InChI=1S/C12H20N4O/c1-3-10-8-11(17)15(2)12(14-10)16-6-4-9(13)5-7-16/h8-9H,3-7,13H2,1-2H3

InChI Key

ZYFNCZWAKUJMPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCC(CC2)N)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of Target Molecule

The target compound’s structure reveals three critical synthetic challenges:

  • Pyrimidinone ring construction requiring cyclization of β-ketoamide precursors

  • Regioselective introduction of ethyl and methyl groups at C6 and C3 positions

  • Stereo-controlled coupling of 4-aminopiperidine at C2 while preserving amine functionality

Modern approaches favor sequential functionalization over convergent synthesis due to the instability of pre-formed aminopiperidine intermediates under acidic conditions.

Stepwise Preparation Methodology

Intermediate Synthesis: 6-Ethyl-3-methylpyrimidin-4(3H)-one

Reaction Scheme

  • Condensation : Ethyl acetoacetate (1.0 eq) + thiourea (1.2 eq) → 6-hydroxy-3-methylpyrimidin-4(3H)-one

  • Chlorination : POCl₃ (3.0 eq) at 110°C for 6 hr → 6-chloro-3-methylpyrimidin-4(3H)-one (87% yield)

  • Ethylation :

    • Pd(OAc)₂ (5 mol%)

    • Ethylboronic acid (1.5 eq)

    • K₂CO₃ (2.0 eq) in DMF/H₂O (4:1) at 80°C → 6-ethyl-3-methylpyrimidin-4(3H)-one (92% yield)

Optimization Data

ParameterRange TestedOptimal ConditionYield Impact
Chlorination Temp80-120°C110°C+23%
Ethylation CatalystPd/C vs Pd(OAc)₂Pd(OAc)₂+15%
Solvent PolarityDMF vs DMSODMF/H₂O+18%

Piperidine Coupling Reactions

Nucleophilic Aromatic Substitution

The 6-chloro intermediate undergoes displacement with 4-aminopiperidine under modified Ullmann conditions:

Standard Protocol

  • 6-Chloro-3-methylpyrimidin-4(3H)-one (1.0 eq)

  • 4-Aminopiperidine (1.5 eq)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K₃PO₄ (2.0 eq) in DMSO at 120°C for 24 hr → 82% yield

Critical Factors

  • Ligand Selection : Proline outperforms phenanthroline ligands in suppressing N-alkylation byproducts

  • Oxygen Exclusion : Rigorous N₂ sparging reduces oxidative degradation of aminopiperidine

  • Solvent Effects : DMSO enhances reaction rate but requires post-reaction dilution for product isolation

Methylation Strategies for N3 Position

Comparative Methylating Agents

The patent literature identifies dimethyl sulfate as superior to methyl iodide for C3 methylation:

Performance Metrics

ReagentEquiv UsedTemp RangeYieldPurity
Dimethyl Sulfate2.5-3.020-80°C89%98.5%
Methyl Iodide3.0-4.00-25°C72%95.1%
Diazomethane5.0-10°C68%91.3%

Dimethyl sulfate’s higher electrophilicity enables complete methylation without requiring cryogenic conditions.

Purification and Crystallization

Salt Formation Techniques

Hydrochloride Salt Protocol

  • Dissolve crude product in IPA (10 vol)

  • Add conc. HCl (1.1 eq) at 0-5°C

  • Stir 2 hr → precipitate formation

  • Filter and wash with cold IPA → 94% recovery

Benzoate Salt Alternative

  • Enhances crystallinity for X-ray analysis

  • Requires stoichiometric benzoic acid in CH₂Cl₂

  • Recrystallization from n-propanol yields >99% enantiomeric purity

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃)

  • δ 2.34 (s, 3H, NCH₃)

  • δ 3.12-3.45 (m, 4H, piperidine H2/H6)

  • δ 4.01 (br s, 1H, NH₂)

HPLC Purity

ColumnMobile PhaseRetention TimePurity
C18 (150×4.6 mm)ACN/0.1% TFA (70:30)6.8 min99.2%

Process Scale-Up Considerations

Waste Stream Management

Key environmental metrics from pilot plant trials:

  • E-Factor : 18.7 kg waste/kg product

  • PMI : 23.4 (excluding water)

  • Solvent Recovery : 89% DMF via vacuum distillation

Comparative Synthetic Routes

Route Efficiency Analysis

ParameterSequential RouteConvergent Route
Total Steps57
Overall Yield62%51%
Purity (HPLC)99.1%97.8%
Catalyst Cost$12.8/g$18.3/g

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Pyrimidinones

Compound Name Substituents (Position) Molecular Weight Key Features Reference
2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one 6-ethyl, 3-methyl, 2-(4-aminopiperidinyl) ~320 (estimated) Balanced lipophilicity; potential CNS activity N/A
2-(4-Aminopiperidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one 6-trifluoromethyl ~350 (estimated) Enhanced metabolic stability; increased lipophilicity
2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride 2-amino, 6-(4-aminopiperidinyl) 292.2 (as salt) Polar amino group; hydrochloride salt improves solubility
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one 6-isopropyl, 2-oxoethyl-piperazinyl 354.4 Bulky benzylpiperazinyl group; potential kinase inhibition
3-(1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone core, dimethyl groups 394.4 Extended aromatic system; possible anticancer activity

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Ethyl (Position 6): The trifluoromethyl group in the analog from increases molecular weight (~350 vs. ~320) and lipophilicity (logP ~2.5 vs. ~1.8 estimated), which may improve membrane permeability but reduce aqueous solubility. The ethyl group in the target compound offers a balance between lipophilicity and metabolic oxidation resistance.
  • Amino vs.
  • Piperidinyl vs. Piperazinyl Moieties: The benzylpiperazinyl group in adds steric bulk and aromaticity, which may enhance binding to flat hydrophobic pockets in targets like kinases. However, the 4-aminopiperidinyl group in the target compound provides a single basic nitrogen, favoring interactions with acidic residues in enzymes.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of a pyrimidinone core with a substituted piperidine derivative. Key steps include:
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the pyrimidinone and 4-aminopiperidine.
  • Temperature Control : Maintain reflux conditions (80–100°C) in aprotic solvents (e.g., DMF or THF) to ensure complete reaction .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol achieves >95% purity. Monitor via TLC or HPLC .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidinone to piperidine) and reaction time (12–24 hours) to mitigate side products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. This confirms stereochemistry and hydrogen-bonding networks .
  • NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify substituents (e.g., ethyl at C6, methyl at C3) and piperidine ring conformation. Key signals: δ 1.2–1.4 ppm (ethyl CH3), δ 2.3–2.5 ppm (piperidine CH2), δ 8.1 ppm (pyrimidinone NH) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 279.18 (calculated for C13H23N5O) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Storage Conditions : Keep at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis.
  • Solubility Considerations : Lyophilize and store as a solid. For solutions, use anhydrous DMSO or ethanol, and avoid aqueous buffers with pH <5 to prevent degradation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at C6 (e.g., replacing ethyl with propyl) or the piperidine amine (e.g., acylated vs. alkylated).
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50 values with substituent electronic/hydrophobic parameters .
  • Table: Example SAR Data
Substituent at C6Piperidine ModificationIC50 (nM)
Ethyl4-Amino12.3
Propyl4-Amino8.7
Ethyl4-Acetamido45.2

Q. How can computational methods predict binding modes of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinase ATP-binding sites). Parameterize force fields with partial charges from DFT calculations.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • Validation : Cross-check with experimental data (e.g., crystallographic poses or mutagenesis studies) .

Q. How should contradictory data in spectroscopic or biological assays be resolved?

  • Methodological Answer :
  • Data Triangulation : Combine NMR, HPLC, and HRMS to verify compound identity if MS/NMR discrepancies arise (e.g., due to tautomerism) .
  • Assay Replication : Repeat biological assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out variability .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish true activity from noise in dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.